molecular formula C17H14N2O5S2 B2753202 Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate CAS No. 477568-06-2

Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate

Cat. No. B2753202
CAS RN: 477568-06-2
M. Wt: 390.43
InChI Key: IZRFMFYAKBHGFU-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

The physical state of Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate is solid . The predicted melting point is 154.82° C , and the predicted boiling point is 406.7° C at 760 mmHg . The predicted density is 1.4 g/cm3 , and the predicted refractive index is n20D 1.64 .

Scientific Research Applications

Synthesis and Derivative Formation

This compound is a focal point in the synthesis of pharmacologically active benzo[b]thiophen derivatives, highlighting its versatility in creating various substituted compounds with potential pharmacological applications. For instance, it has been used to generate tertiary amines, substituted 2-hydroxyethylamines, and S-2-ethoxycarbonyl-3-benzo[b]thenylthiouronium bromides through reactions with different agents, showcasing its utility in creating a wide array of derivatives (Chapman, Clarke, Gore, & Sharma, 1971).

Anticancer Activity

Compounds derived from similar structures have shown potent anticancer activity against colon HCT-116 human cancer cell lines. This indicates the compound's potential as a precursor in synthesizing heterocycles with significant pharmacological benefits, underlining its application in drug discovery and development against cancer (Abdel-Motaal, Alanzy, & Asem, 2020).

Anti-Rheumatic Potential

Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate derivatives have also been studied for their anti-rheumatic potential. Specifically, their metal complexes have demonstrated significant antioxidant, analgesic, and anti-rheumatic effects in in vivo studies, suggesting their application in developing treatments for rheumatic diseases (Sherif & Hosny, 2014).

Antimicrobial and Antioxidant Studies

Synthetic approaches using ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate derivatives have led to compounds with excellent antibacterial and antifungal properties. Additionally, these compounds have shown remarkable antioxidant potential, highlighting their role in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Synthesis of Novel Heterocycles

The compound serves as a building block for the synthesis of novel heterocycles, demonstrating its utility in organic synthesis and the development of new therapeutic agents. These applications are crucial for advancing drug design and discovery, providing pathways to novel treatments (Mohareb, Mohamed, & Wardakhan, 2000).

properties

IUPAC Name

ethyl 3-methyl-5-[(5-nitro-1-benzothiophene-2-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-3-24-17(21)15-9(2)6-14(26-15)18-16(20)13-8-10-7-11(19(22)23)4-5-12(10)25-13/h4-8H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRFMFYAKBHGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate

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